(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a cyano group, a nitrophenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-propoxyphenyl intermediate through the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate.
Nitration: The next step involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step is the coupling of the 4-chloro-2-nitroaniline with the 4-propoxyphenyl intermediate in the presence of a cyanoacrylate derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, polar aprotic solvents.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of the corresponding carboxylic acid derivative.
Scientific Research Applications
(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide: has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the nitro and cyano groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a propoxy group.
(2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (2E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different alkoxy groups.
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-9-27-16-6-3-13(4-7-16)10-14(12-21)19(24)22-17-8-5-15(20)11-18(17)23(25)26/h3-8,10-11H,2,9H2,1H3,(H,22,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQOFHFYFBPUJE-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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